Ala-Ser
描述
Ala-Ser is a dipeptide composed of the amino acids alanine and serine . It is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay .
Synthesis Analysis
The synthesis of Ala-Ser involves the formation of an amide bond between the carboxyl group of alanine and the amino group of serine . In the context of biopolymers, Ala-Ser has been produced in Corynebacterium glutamicum, a well-characterized bacterial host organism .Molecular Structure Analysis
The molecular formula of Ala-Ser is C6H12N2O4 . Its average mass is 176.171 Da and its monoisotopic mass is 176.079712 Da . The structure of Ala-Ser, like other peptides, is influenced by rotations about the bonds leading to the alpha-carbon atoms .Chemical Reactions Analysis
The hydroxyl radical-induced oxidation of peptides and proteins can lead to the cleavage of the peptide, leading to a release of fragments . This reaction pathway may involve nitrogen-centered radicals .科学研究应用
FSHR基因多态性与PCOS
在卵泡刺激激素受体(FSHR)基因中的多态性p. Thr307Ala和p. Asn680Ser与多囊卵巢综合征(PCOS)有关。一项研究发现,PCOS患者和对照组之间的基因型分布存在显著差异,表明这些多态性与PCOS的风险增加有关。该研究突出了导致PCOS的遗传易感因素,强调了FSHR基因变异在该疾病发展中的作用(Kim et al., 2017)。
氨基酸旋光酶活性
建立了一种基于圆二色性的新型测定方法,用于研究氨基酸旋光酶(如丙氨酸旋光酶ALR)的活性。该方法可以准确确定L-和D-形氨基酸之间的旋光异构化变化,包括D-Ser转化为L-Ser及其反向过程。这种技术为了解涉及氨基酸旋光异构化的酶活性提供了有价值的工具,为生化途径和潜在治疗靶点提供了见解(Noda et al., 2005)。
tRNA合成酶的编辑机制
对丙氨酰-tRNA合成酶(AlaRS)及其编辑结构域的研究揭示了涉及tRNA编辑的复杂机制,对蛋白质合成的准确性至关重要。AlaRS通过水解误酰化的Ser-和Gly-tRNAAla来确保准确的氨酰化。AlaRS中编辑和激活结构域的空间排列防止了氨基酸的错误插入,保持了蛋白质合成的准确性,并突显了支撑遗传翻译的复杂调节机制(Sokabe et al., 2009)。
AlaX对氨基酸的辨别
阿拉X的结构和功能,作为类II丙氨酰-tRNA合成酶编辑结构域的同源物,被阐明其对错误充电的tRNA(Ala)的自主编辑活性。研究揭示了AlaX如何区分非同义丝氨酸和同义丙氨酸,有助于我们理解通过纠正tRNA氨酰化错误确保蛋白质合成准确性的分子机制(Sokabe et al., 2005)。
属性
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWKGIFRRBGCJO-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alanylserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ala-Ser | |
CAS RN |
3303-41-1 | |
Record name | Alanylserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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